2-(Piperidin-1-yl)-1H-benzimidazol-6-amine

Analytical Chemistry Quality Control Synthetic Chemistry

Secure research continuity with this structurally verified 2-(piperidin-1-yl)-1H-benzimidazol-6-amine (CAS 832102-60-0). Unlike generic analogs, its definitive 2‑piperidine substitution and reactive 6‑amine handle () are essential for synthesizing MCH R1 antagonists (patent‑validated) and novel NLRP3 inflammasome inhibitors (). Each batch (purity ≥97 %) is shipped with full analytical documentation (NMR, HPLC, GC), eliminating SAR variability.

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
CAS No. 832102-60-0
Cat. No. B3359006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-yl)-1H-benzimidazol-6-amine
CAS832102-60-0
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=C(N2)C=C(C=C3)N
InChIInChI=1S/C12H16N4/c13-9-4-5-10-11(8-9)15-12(14-10)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,13H2,(H,14,15)
InChIKeyNKAPXWIFLZNFAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-1-yl)-1H-benzimidazol-6-amine (CAS 832102-60-0): Core Scaffold and Physicochemical Baseline for Procurement


2-(Piperidin-1-yl)-1H-benzimidazol-6-amine (CAS 832102-60-0) is a heterocyclic small molecule characterized by a benzimidazole core substituted with a piperidine ring at the 2-position and a primary amine at the 6-position [1]. Its molecular formula is C12H16N4 with a molecular weight of 216.28 g/mol [1]. The compound serves as a versatile scaffold in medicinal chemistry, with reported applications in the synthesis of melanin-concentrating hormone (MCH) receptor antagonists and other bioactive derivatives [2]. Commercially available with a standard purity of 97%, it is supplied with batch-specific quality control documentation including NMR, HPLC, and GC analysis .

2-(Piperidin-1-yl)-1H-benzimidazol-6-amine: Why In-Class Analogs Cannot Be Substituted Without Quantitative Verification


The 2-(piperidin-1-yl)-1H-benzimidazol-6-amine scaffold exhibits unique substitution patterns that critically differentiate it from closely related benzimidazole-piperidine analogs. Substitution at the 2-position with piperidine versus other heterocycles or linkers profoundly alters molecular topology, electronic distribution, and binding interactions [1]. Furthermore, the presence of a primary amine at the 6-position provides a key synthetic handle for further functionalization, a feature absent in many commercially available analogs [2]. Generic interchange with compounds lacking these specific structural features risks undermining synthetic routes or invalidating structure-activity relationships (SAR) established in lead optimization campaigns. Procurement decisions must therefore be guided by verified structural identity and batch-specific analytical data to ensure experimental reproducibility .

2-(Piperidin-1-yl)-1H-benzimidazol-6-amine: Quantitative Differentiation Evidence for Scientific Procurement


Batch Purity and Analytical Characterization vs. In-Class Analogs

2-(Piperidin-1-yl)-1H-benzimidazol-6-amine is commercially supplied with a standard purity specification of 97% as determined by HPLC, a level that ensures its suitability as a building block in medicinal chemistry . In contrast, closely related analogs such as 2-(Piperidin-1-yl)-1H-benzimidazole (CAS 2851-12-9) are often available at lower purities (e.g., ≥95%), which may introduce variability in downstream synthetic yields and biological assay reproducibility [1]. Batch-specific analytical reports, including NMR and GC data, are available for 2-(Piperidin-1-yl)-1H-benzimidazol-6-amine, providing procurement-grade assurance not universally documented for its less-substituted counterparts .

Analytical Chemistry Quality Control Synthetic Chemistry

Substituent-Dependent Synthetic Utility in Medicinal Chemistry Campaigns

2-(Piperidin-1-yl)-1H-benzimidazol-6-amine possesses a primary amine at the 6-position that serves as a reactive handle for further derivatization (e.g., amidation, reductive amination, sulfonylation), a functional group absent in the comparator 2-(Piperidin-1-yl)-1H-benzimidazole (CAS 2851-12-9) [1]. This structural distinction is critical for generating focused libraries of MCH R1 antagonists, where 6-position modifications are known to significantly modulate binding affinity and selectivity [2]. The presence of this amine enables late-stage functionalization strategies that are precluded with the unsubstituted analog, thereby offering a distinct advantage in lead optimization workflows.

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Computational Physicochemical Property Profile Differentiation

2-(Piperidin-1-yl)-1H-benzimidazol-6-amine exhibits a calculated logP of 2.7816 and a polar surface area (PSA) of 57.94 Ų, properties that place it within a favorable range for CNS drug-likeness and oral bioavailability [1]. In comparison, the des-amino analog 2-(Piperidin-1-yl)-1H-benzimidazole (CAS 2851-12-9) has a lower molecular weight (201.27 g/mol vs. 216.28 g/mol) and a reduced PSA due to the absence of the primary amine, which may alter its permeability and binding profile . The quantitative difference in PSA (≈57.94 vs. <50 Ų) and logP (≈2.78 vs. predicted <2.5) provides a measurable basis for selecting the amino-substituted scaffold when CNS penetration or hydrogen-bonding interactions are design priorities [1][2].

Computational Chemistry Drug Design ADME Prediction

2-(Piperidin-1-yl)-1H-benzimidazol-6-amine: Evidence-Backed Procurement and Application Scenarios


Synthesis of Focused Benzimidazole Libraries for MCH R1 Antagonist Programs

The 2-(piperidin-1-yl)-1H-benzimidazol-6-amine scaffold is directly applicable in the synthesis of novel melanin-concentrating hormone receptor 1 (MCH R1) antagonists, a target class investigated for obesity and metabolic disorders [1]. Its 6-amino group provides a versatile attachment point for diverse chemical moieties, enabling rapid exploration of structure-activity relationships (SAR) around the benzimidazole core, a strategy validated in published patent literature [1].

Core Scaffold for NLRP3 Inflammasome Inhibitor Development

Emerging research identifies 2-(piperidin-1-yl)-1H-benzimidazol-6-amine as a privileged scaffold for the development of novel NLRP3 inflammasome inhibitors, a pathway implicated in inflammatory and autoimmune diseases . Procurement of this high-purity building block supports medicinal chemistry efforts aimed at modulating innate immune responses, where the piperidine-benzimidazole core is hypothesized to engage key binding pockets within the inflammasome complex .

Quality-Controlled Intermediate for CNS Drug Discovery Campaigns

With its calculated physicochemical profile (logP ≈ 2.78, PSA = 57.94 Ų) falling within favorable CNS MPO parameters, 2-(piperidin-1-yl)-1H-benzimidazol-6-amine is a suitable intermediate for CNS-penetrant small molecule programs [2]. The availability of batch-specific analytical certificates (HPLC, NMR, GC) ensures that medicinal chemists can reliably reproduce synthetic protocols and biological assay results, a critical requirement for drug discovery projects with stringent reproducibility standards .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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